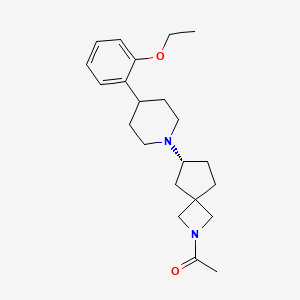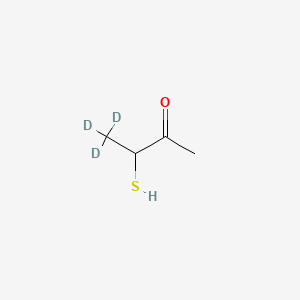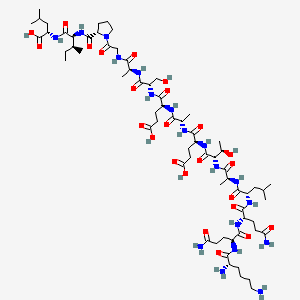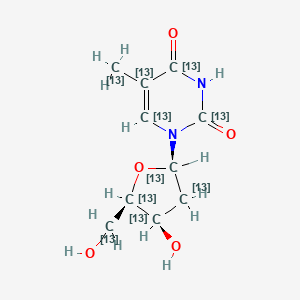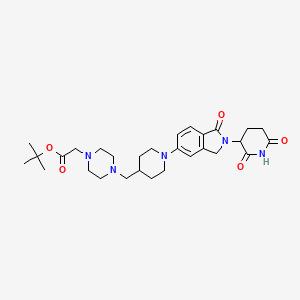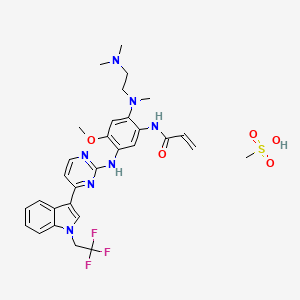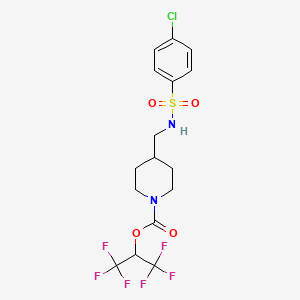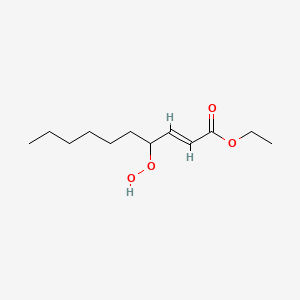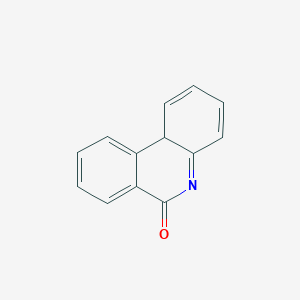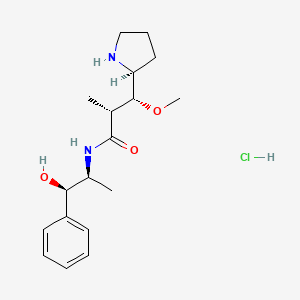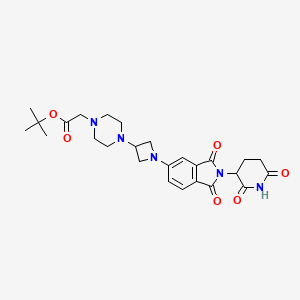
E3 Ligase Ligand-linker Conjugate 14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 14 is a component of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of target proteins by the ubiquitin-proteasome system . This compound consists of a ligand for the E3 ubiquitin ligase, a linker, and a ligand for the target protein . The formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 14 involves the preparation of the E3 ligase ligand, the linker, and the target protein ligand . The E3 ligase ligand can be synthesized through various methods, including alkylation, condensation, and Mitsunobu reactions . The linker is then attached to the E3 ligase ligand at an appropriate exit vector . The final step involves connecting the target protein ligand to the linker, forming the complete PROTAC molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity . Advanced techniques like flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the this compound and the reagents used . For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 14 has a wide range of scientific research applications, including:
作用機序
E3 Ligase Ligand-linker Conjugate 14 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase . This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The specificity of the degradation process is determined by the ligands used to bind the target protein and the E3 ligase .
類似化合物との比較
E3 Ligase Ligand-linker Conjugate 14 can be compared with other similar compounds, such as:
Cereblon-based PROTACs: Utilize cereblon as the E3 ligase ligand.
Von Hippel-Lindau (VHL)-based PROTACs: Employ VHL as the E3 ligase ligand.
MDM2-based PROTACs: Use MDM2 as the E3 ligase ligand.
The uniqueness of this compound lies in its specific ligand-linker combination, which may offer distinct advantages in terms of binding affinity, selectivity, and degradation efficiency .
特性
分子式 |
C26H33N5O6 |
|---|---|
分子量 |
511.6 g/mol |
IUPAC名 |
tert-butyl 2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C26H33N5O6/c1-26(2,3)37-22(33)15-28-8-10-29(11-9-28)17-13-30(14-17)16-4-5-18-19(12-16)25(36)31(24(18)35)20-6-7-21(32)27-23(20)34/h4-5,12,17,20H,6-11,13-15H2,1-3H3,(H,27,32,34) |
InChIキー |
TWTPQRBQFWBAEO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)C2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



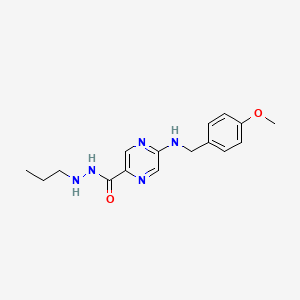
![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)

